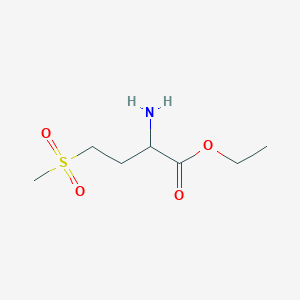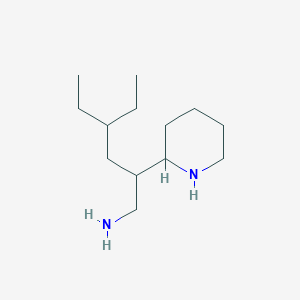
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and CymitQuimica provide this compound in bulk, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, cobalt and nickel-based nanocatalysts for hydrogenation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones .
Scientific Research Applications
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with molecular targets and pathways in the body. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine include other piperidine derivatives such as:
- 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride .
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group and a hexan-1-amine group attached to the piperidine ring. This unique structure contributes to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-ethyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |
InChI Key |
ZTIWCHDIIPTXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CN)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)

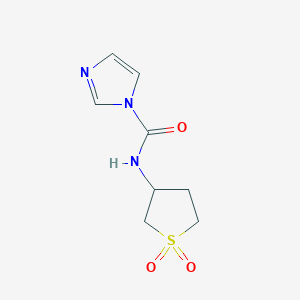
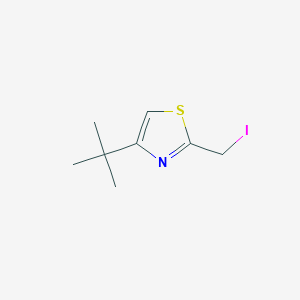
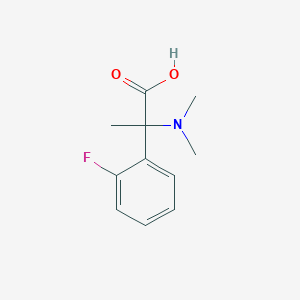
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)

